4-Bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
Description
Benzoic Acid Carboxyl Group
The carboxylic acid group engages in resonance between the protonated form and the deprotonated carboxylate anion:
$$
\text{–C(=O)OH} \leftrightarrow \text{–C(=O)O}^- \text{ + H}^+
$$
The electron-withdrawing bromine atom at C4 further stabilizes the carboxylate anion through inductive effects, lowering the pKa compared to unsubstituted benzoic acid.
Fmoc-Protected Amide Group
The Fmoc-amide linkage displays resonance between the carbonyl and the amino group:
$$
\text{–N–C(=O)–O–} \leftrightarrow \text{–N^+=C(–O^–)–O–}
$$
This delocalization rigidifies the amide bond, reducing rotational freedom and favoring a planar geometry. The fluorene moiety’s aromatic system further conjugates with the carbonyl, enhancing stability against hydrolytic cleavage.
No observable tautomerism is reported for this compound, as the Fmoc group’s electron-withdrawing nature and the bromine’s inductive effects preclude significant enolization or keto-enol shifts.
Properties
Molecular Formula |
C22H16BrNO4 |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
4-bromo-3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C22H16BrNO4/c23-19-10-9-13(21(25)26)11-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,27)(H,25,26) |
InChI Key |
WWUXWKNMPXUASF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Fmoc Protection of Amino Benzoic Acid Derivatives
A common route involves starting from 4-bromo-3-aminobenzoic acid or its derivatives. The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions, typically in the presence of a base such as sodium bicarbonate or triethylamine, in solvents like dimethylformamide (DMF) or dichloromethane (DCM). This step yields the Fmoc-protected amino benzoic acid derivative.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
For peptide synthesis applications, the compound is often incorporated as an Fmoc-protected amino acid building block. The synthesis can be automated on peptide synthesizers using cycles of:
- Resin swelling in DCM and DMF.
- Fmoc deprotection using 20% piperidine in DMF.
- Coupling of the Fmoc-protected amino acid using activating agents like PyBOP, HATU, or DIC in the presence of bases such as DIPEA.
- Washing steps with DMF and DCM to remove excess reagents.
This method ensures the compound’s incorporation into peptides with high efficiency and purity.
Amidation via In Situ Generated Phosphonium Salts
Recent advances in amidation chemistry provide an alternative preparation approach involving the activation of the carboxylic acid group through in situ generated phosphonium salts. This method uses:
- N-chlorophthalimide and triphenylphosphine (PPh3) to form reactive chloro- and imido-phosphonium intermediates.
- These intermediates activate the carboxylic acid toward nucleophilic attack by amines, forming amide bonds under mild conditions at room temperature.
- This method avoids harsh reagents and provides good to excellent yields with a broad substrate scope, including aromatic carboxylic acids similar to 4-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid.
Bromine Functionalization and Cross-Coupling
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents and Conditions | Advantages | Typical Yield Range | Notes |
|---|---|---|---|---|
| Fmoc Protection of Amino Benzoic Acid | 9-Fluorenylmethoxycarbonyl chloride, base (e.g., NaHCO3), DMF/DCM, room temp | Straightforward, widely used in peptide chemistry | >85% | Requires careful pH control |
| Solid-Phase Peptide Synthesis (SPPS) | Automated cycles with Fmoc deprotection (20% piperidine/DMF), coupling agents (PyBOP, HATU), DMF/DCM | High purity, efficient incorporation into peptides | High (dependent on sequence) | Requires peptide synthesizer equipment |
| Amidation via In Situ Phosphonium Salts | N-chlorophthalimide, triphenylphosphine, amines, toluene or acetonitrile, room temp | Mild conditions, broad substrate scope, avoids harsh reagents | 40-90% (varies with substrates) | Mechanism supported by 31P NMR studies |
| Bromine Functionalization (Cross-Coupling) | Pd catalyst, ligands, base, solvents (e.g., DMF, toluene), elevated temperature | Enables structural diversification | Variable | Requires inert atmosphere and catalyst |
Mechanistic Insights and Analytical Confirmation
- The amidation via N-chlorophthalimide and triphenylphosphine proceeds through the formation of chloro- and imido-phosphonium salts, which activate the carboxylic acid to form an acyloxy-phosphonium intermediate. This intermediate then reacts with the amine to form the amide bond with triphenylphosphine oxide as a byproduct.
- 31P NMR spectroscopy and high-resolution mass spectrometry (HR-MS) have been used to characterize these intermediates, providing detailed mechanistic understanding that can guide optimization.
- Analytical methods such as HPLC ensure purity >98%, and NMR spectroscopy confirms structural integrity and substitution patterns.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: The Fmoc-protected amino group can participate in peptide coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) and other nucleophiles.
Coupling Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) are used for peptide coupling.
Major Products
Substitution Reactions: Products include azido derivatives and other substituted compounds.
Coupling Reactions: Products include peptides and other coupled products.
Scientific Research Applications
4-Bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound is later deprotected under basic conditions to reveal the free amino group, allowing for further chemical modifications .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Electronic and Reactivity Profiles
- HOMO-LUMO Gap: Derivatives like 4-bromo-3-(methoxymethoxy)benzoic acid exhibit a HOMO-LUMO gap of 4.46 eV, indicative of moderate electronic stability .
- Reactivity: Bromine enables palladium-catalyzed cross-coupling (e.g., with boronic acids), a feature absent in non-halogenated analogues like 4-Fmoc-aminobenzoic acid .
Biological Activity
4-Bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is an organic compound notable for its applications in peptide synthesis and medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in the stability and reactivity of the amino group during chemical reactions. Despite limited specific studies on its biological activity, its structural characteristics suggest potential interactions with biological targets, particularly in the context of drug development and peptide assembly.
The compound's molecular formula is with a molecular weight of approximately 396.26 g/mol. The presence of the bromine atom and the Fmoc group significantly influences its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈BrN₁O₄ |
| Molecular Weight | 396.26 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
The biological activity of 4-Bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is primarily linked to its role in peptide synthesis. The Fmoc group protects the amino functionality, allowing for selective reactions that are essential in constructing complex peptides. Upon removal of the Fmoc group, the free amino acid can participate in various biological processes, including enzyme interactions and receptor binding.
Biological Activity
While specific studies on the biological activity of this compound are sparse, related compounds with similar structures often exhibit significant pharmacological properties. For instance:
- Antimicrobial Activity : Compounds containing benzoic acid derivatives have shown antimicrobial effects against various bacterial strains.
- Anticancer Properties : Structural analogs have been investigated for their ability to inhibit cancer cell proliferation.
Research indicates that modifications to the amino acid structure can enhance radical scavenging properties and improve toxicity against cancer cells, suggesting that 4-Bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid may share similar bioactive characteristics.
Case Studies and Research Findings
- Peptide Synthesis Applications : Studies have demonstrated that Fmoc-protected amino acids, including derivatives like 4-Bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid, are essential in synthesizing peptides with specific biological activities. The ability to protect and selectively deprotect functional groups allows for complex peptide architectures that can be tailored for therapeutic applications.
- Inhibitory Activity Against Enzymes : In related research, compounds structurally similar to this benzoic acid derivative have been tested as inhibitors against various enzymes involved in metabolic pathways, potentially leading to therapeutic agents for diseases such as cancer and infections.
- Structure-Activity Relationship (SAR) : A study focused on modifying benzoic acid derivatives highlighted how changes in substituents (like bromine) can significantly alter biological activity, emphasizing the importance of structural configurations in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
